molecular formula C14H12N2O3 B14623093 Harmic Acid Methyl Ester CAS No. 57498-79-0

Harmic Acid Methyl Ester

Cat. No.: B14623093
CAS No.: 57498-79-0
M. Wt: 256.26 g/mol
InChI Key: GGTFWDPYRXONGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Harmic Acid Methyl Ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This compound is synthesized from Harmic Acid and methanol, and it is known for its applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Harmic Acid Methyl Ester can be synthesized through the esterification of Harmic Acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the carboxylic acid (Harmic Acid) with methanol and a few drops of concentrated sulfuric acid. The reaction is slow and reversible, so it requires careful control of conditions to maximize yield .

Industrial Production Methods: In industrial settings, the esterification process may involve the use of acid chlorides or acid anhydrides instead of carboxylic acids to increase efficiency. The reaction is carried out in large reactors with continuous removal of water to drive the equilibrium towards ester formation .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis: Harmic Acid and methanol.

    Reduction: Alcohols or aldehydes.

    Transesterification: Various esters depending on the alcohol used.

Mechanism of Action

The mechanism of action of Harmic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. For example, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water, facilitated by acid or base catalysis. The protonation of the ester carbonyl increases its electrophilicity, allowing water to add to the carbonyl carbon and form a tetrahedral intermediate .

Comparison with Similar Compounds

Uniqueness: Harmic Acid Methyl Ester is unique due to its specific chemical structure and the resulting properties that make it suitable for specialized applications in scientific research and industry. Its ability to undergo various chemical reactions and its role as an intermediate in organic synthesis highlight its versatility .

Properties

CAS No.

57498-79-0

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

methyl 7-methoxy-9H-pyrido[3,4-b]indole-1-carboxylate

InChI

InChI=1S/C14H12N2O3/c1-18-8-3-4-9-10-5-6-15-13(14(17)19-2)12(10)16-11(9)7-8/h3-7,16H,1-2H3

InChI Key

GGTFWDPYRXONGD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(N2)C(=NC=C3)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.